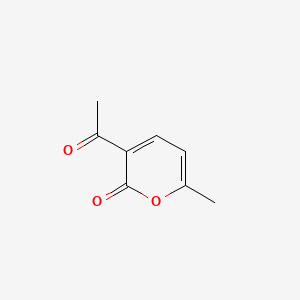

3-Acetyl-6-methyl-2-oxo-2h-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-acetyl-6-methylpyran-2-one |

InChI |

InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3 |

InChI Key |

LZUNNUZJBSBFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches for Pyranone Core Construction

Historically, the construction of the pyran-2-one ring of dehydroacetic acid has been achieved through several foundational methods in organic chemistry. These classical routes often involve the self-condensation or dimerization of readily available starting materials under specific reaction conditions.

One of the earliest and most common methods involves the self-condensation of ethyl acetoacetate. chemicalbook.comresearchgate.net This process is typically carried out under mildly alkaline conditions, for instance, using sodium bicarbonate, and involves heating the reactant under reflux. chemicalbook.comprepchem.com The reaction proceeds through the formation of an intermediate which then cyclizes to form the pyranone structure. The product is often purified by distillation under reduced pressure and subsequent recrystallization from solvents like ethanol (B145695). orgsyn.org

Another significant classical approach is the base-catalyzed dimerization of diketene. researchgate.netatamankimya.comwikipedia.org Various organic bases, including pyridine (B92270), imidazole, and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been effectively used to facilitate this transformation. atamankimya.comwikipedia.org This method is adaptable for both laboratory and industrial-scale production. atamankimya.com

Other notable classical syntheses include:

The reaction of acetic anhydride (B1165640) with acetonedicarboxylic acid. orgsyn.org

The polymerization of ketene (B1206846), which can be generated from the thermal decomposition of acetone (B3395972). chemicalbook.com

The treatment of ketene dimer with reagents such as pyridine or sodium phenoxide. orgsyn.org

The condensation and cyclization of acetic anhydride, often in the presence of a catalyst like sulfuric acid or sodium acetate, at elevated temperatures (120–150°C). atamankimya.com

These methods, while effective, often require stringent control of reaction conditions and can sometimes lead to the formation of by-products, necessitating thorough purification steps.

Table 1: Overview of Classical Synthetic Methods for 3-Acetyl-6-methyl-2-oxo-2H-pyran

| Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| Ethyl Acetoacetate | Sodium bicarbonate, heat | chemicalbook.comresearchgate.netprepchem.com |

| Diketene | Imidazole, DABCO, or Pyridine (base-catalyzed) | researchgate.netatamankimya.comwikipedia.org |

| Acetonedicarboxylic Acid | Acetic anhydride | orgsyn.org |

| Ketene | Polymerization (from acetone pyrolysis) | chemicalbook.com |

| Acetic Anhydride | Sulfuric acid or sodium acetate, heat (120-150°C) | atamankimya.com |

Modern Catalytic and Green Chemistry Syntheses

In recent years, a shift towards more efficient, environmentally benign, and catalytic methods for the synthesis of pyranone derivatives has been observed. These modern approaches aim to improve yields, reduce waste, and simplify reaction procedures.

Catalysis plays a central role in contemporary strategies. For instance, the dimerization of diketenes can be optimized using specific catalysts like cerium dioxide. researchgate.net Research has also explored one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby increasing efficiency. An example is the one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones from alkanones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in the presence of acetic anhydride. umich.eduresearchgate.net This type of reaction has been investigated under both conventional heating and microwave activation, with the latter often providing a greener alternative due to reduced reaction times and energy consumption. umich.edu

The development of novel, recyclable catalysts is another hallmark of modern synthetic chemistry. For example, polyether sulfone sulfamic acid (PES-NHSO3H) has been demonstrated as an efficient and reusable acidic catalyst for the synthesis of related heterocyclic compounds like furan-2-ones, suggesting its potential applicability in pyranone synthesis. researchgate.net These catalytic systems are attractive for sustainable chemical processes due to their stability and environmental compatibility. researchgate.net

Advanced Derivatization Techniques of the this compound Scaffold

The this compound scaffold is a versatile building block, prized for its multiple reactive sites which allow for extensive derivatization. researchgate.netresearchgate.net Its high reactivity and structural features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. researchgate.netresearchgate.net

The acetyl group at the C3 position is a key site for chemical modification. Its ketone functionality allows it to participate in a variety of condensation reactions. For instance, it can react with primary amines to form enamine derivatives, such as (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones. researchgate.net This reactivity has been exploited to synthesize novel compounds with potential biological activities. researchgate.net The acetyl group also serves as a starting point for constructing more complex fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidine derivatives. mdpi.com

The pyran-2-one ring itself is susceptible to nucleophilic attack at several electrophilic centers (C2, C4, and C6), enabling a wide range of ring-opening and rearrangement reactions. umich.edu This reactivity allows the scaffold to be used as a precursor for other heterocyclic systems. A well-known transformation is the conversion of dehydroacetic acid into dimethyl-4-pyridones upon reaction with aqueous solutions of primary amines. atamankimya.comwikipedia.org

Furthermore, the scaffold is employed in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity. A notable example is the tandem Knoevenagel–Michael addition protocol involving phenylglyoxal (B86788) hydrate (B1144303), 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to produce complex poly-functionalized molecules in a single, efficient step. mdpi.com

The ability to selectively introduce substituents at specific positions of the pyranone ring is crucial for fine-tuning the properties of the resulting molecules. Methodologies have been developed for the regioselective synthesis of various analogues. For example, 3-amino derivatives of 2H-pyran-2-ones can be prepared in high yields. researchgate.net This is often achieved by first introducing a protected amino group, such as a benzoylamino group, and then deprotecting it under controlled conditions, for instance, by gentle heating in concentrated sulfuric acid. researchgate.netumich.edu Such methods provide access to a variety of 3-amino-6-substituted and 3-amino-4,6-disubstituted-2H-pyran-2-ones, which are valuable intermediates in medicinal and synthetic chemistry. researchgate.netumich.edu

Chemical Reactivity and Transformation Pathways of 3 Acetyl 6 Methyl 2 Oxo 2h Pyran

Intrinsic Reactivity Profile: Electrophilic and Nucleophilic Sites

The reactivity of 3-acetyl-6-methyl-2-oxo-2H-pyran is governed by the distribution of electrophilic and nucleophilic centers within its structure. The carbonyl carbons of the pyran-2-one ring and the acetyl group are significant electrophilic sites, susceptible to attack by nucleophiles. The exocyclic acetyl carbonyl group at position 5 is a notable site for nucleophilic attack. semanticscholar.org Conversely, the enolic hydroxyl group at position 4, when present in its tautomeric form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), and the methyl group at position 6 can exhibit nucleophilic character under certain reaction conditions. The presence of these multiple reactive sites allows for a diverse range of chemical transformations. cymitquimica.comresearchgate.net

Cycloaddition Reactions for Fused Heterocyclic Architectures

While direct cycloaddition reactions involving the pyran ring of this compound are not extensively detailed, the pyran-2-one system, in general, can participate in cycloaddition reactions. For instance, pyran-2-ones can undergo Diels-Alder reactions, although this is not a predominant reaction pathway for this specific compound. thieme.com More commonly, derivatives of this compound are utilized in cycloaddition processes. For example, a [3+2] cycloaddition between an N,3-diphenylpropynamide and an in situ generated mesoionic species can lead to the formation of pyrrole (B145914) scaffolds. nih.gov

Condensation Reactions with Various Nucleophiles

Condensation reactions are a hallmark of the chemistry of this compound, leading to the formation of a wide variety of heterocyclic ring systems. cymitquimica.com These reactions typically involve the reaction of the pyran derivative with binucleophilic reagents, resulting in ring transformation.

Formation of Five-Membered Heterocyclic Rings (e.g., Pyrroles, Furans, Thiazoles, Pyrazoles, Imidazoles, Isoxazoles, Dioxolanes)

The synthesis of five-membered heterocycles from this compound is well-documented.

Pyrroles: The reaction of 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives with ethyl glycinate, followed by condensation with aromatic amines, yields 1-(N-arylcarbamoyl)-1,4-dihydro-3,6-dimethyl-4-oxopyrano[3,4-c]pyrroles. clockss.org

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through various routes, often involving the reaction of a compound containing a thioamide group with an appropriate precursor. For instance, the reaction of thioamides with 3-tosyloxypentane-2,4-dione can lead to the in situ formation of 5-acetylthiazole, which can be further reacted to form more complex thiazole derivatives. nih.gov

Pyrazoles: Condensation of 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles. clockss.orgacs.org For example, reaction with N,N-dimethylformamide dimethylacetal followed by treatment with hydrazine hydrate (B1144303) produces 3-[4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl]pyrazole. clockss.org The reaction conditions can influence the final product, with acidic catalysts sometimes favoring the formation of hydrazones which can then be cyclized. semanticscholar.org

Imidazoles: The synthesis of imidazoles can be achieved through domino methodologies involving enone functionalities. astate.edu

Isoxazoles: The reaction of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydroxylamine (B1172632) can yield derivatives containing an isoxazolyl residue. semanticscholar.org

| Starting Material | Reagent(s) | Product | Reference |

| 3-Acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran derivative | Ethyl glycinate, Aromatic amines | 1-(N-arylcarbamoyl)-1,4-dihydro-3,6-dimethyl-4-oxopyrano[3,4-c]pyrrole | clockss.org |

| 3-Tosyloxypentane-2,4-dione | Thioamides, Arylhydrazines | 5-(2'-indolyl)thiazoles | nih.gov |

| 3-Acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran | N,N-dimethylformamide dimethylacetal, Hydrazine hydrate | 3-[4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl]pyrazole | clockss.org |

| N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide | Hydroxylamine | Isoxazolyl-containing α,β-didehydroamino acid derivative | semanticscholar.org |

Formation of Six-Membered Heterocyclic Rings (e.g., Pyridines, Pyranopyrans, Pyridazines, Oxazines, Quinolines, Quinoxalines, Benzothiazines)

Six-membered heterocyclic compounds are also readily accessible from this compound and its derivatives. frontiersin.org

Pyridines: The Guareschi–Thorpe condensation, reacting cyanoacetamide with a 1,3-diketone, is a classic method for synthesizing highly substituted 2-pyridones. beilstein-journals.org

Pyranopyrans: The condensation of 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran with aliphatic aldehydes in the presence of piperidine (B6355638) yields 2,3-dihydro-2-alkyl-7-methyl-4H,5H-pyrano[4,3-b]pyran-4,5-diones. clockss.org

Pyridazines: The reaction of 6-(pyridin-2-yl)-2H-pyran-2-one with hydrazine hydrate can lead to pyridazine (B1198779) derivatives through the formation of an open-ring intermediate. clockss.org

Quinolines: Pyrano[3,2-c]quinoline derivatives can be prepared by reacting 3-acetyl-4-hydroxy-2(1H)quinolinones with α,β-unsaturated nitriles. ekb.egekb.eg

Quinoxalines: A widely used method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.govnih.gov This reaction can be catalyzed by various agents, including acids. researchgate.netnih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 1,3-Diketone | Cyanoacetamide | 2-Pyridone derivative | beilstein-journals.org |

| 3-Acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran | Aliphatic aldehydes, Piperidine | 2,3-Dihydro-2-alkyl-7-methyl-4H,5H-pyrano[4,3-b]pyran-4,5-dione | clockss.org |

| 6-(Pyridin-2-yl)-2H-pyran-2-one | Hydrazine hydrate | Pyridazine derivative | clockss.org |

| 3-Acetyl-4-hydroxy-2(1H)quinolinone | α,β-Unsaturated nitriles | Pyrano[3,2-c]quinoline derivative | ekb.egekb.eg |

| o-Phenylenediamine | 1,2-Dicarbonyl compound | Quinoxaline derivative | researchgate.netnih.govnih.gov |

Formation of Seven-Membered Heterocyclic Rings (e.g., Diazepines, Benzothiazepines, Oxazepines)

The synthesis of seven-membered heterocycles from this compound is also reported in the literature, often through multi-step reaction sequences. For instance, the transformation of acetoacetyl derivatives of DHA can lead to various heterocyclic systems, including those with seven-membered rings. researchgate.net

Ring-Opening and Rearrangement Reactions

The pyran-2-one ring in this compound is susceptible to ring-opening reactions, particularly with nucleophiles like hydrazines. semanticscholar.orgclockss.org This ring-opening is often the initial step in the formation of other heterocyclic systems. For example, the reaction with hydrazine can lead to an open-ring intermediate which then cyclizes to form pyridazines. clockss.org

Rearrangement reactions are also observed in the chemistry of related compounds. For instance, the Baeyer–Villiger oxidation is an intramolecular rearrangement where an alkyl group migrates from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de While not a direct reaction of the title compound, it illustrates a type of rearrangement that can occur in similar keto-lactonic structures.

Alkylation and Acylation Processes

The reactivity of this compound allows for straightforward alkylation and acylation reactions, typically targeting the hydroxyl group at the C4 position. These reactions serve as a foundational step for creating more complex derivatives.

One documented example is the alkylation of dehydroacetic acid with ethyl bromoacetate. nih.govnih.gov In this reaction, conducted in acetone (B3395972) with potassium carbonate (K₂CO₃) as a base, the hydroxyl proton is abstracted, and the resulting oxygen anion attacks the electrophilic carbon of the ethyl bromoacetate. The mixture is refluxed for several hours, yielding ethyl 2-(this compound-4-yloxy)acetate. nih.gov This process demonstrates the compound's utility as a nucleophile in substitution reactions.

Similarly, acylation reactions can be performed. For instance, cross-acylation of acetic acid with bulky substituted acetic acids has been utilized as a method for synthesizing lipophilic homologues of dehydroacetic acid. researchgate.net These reactions highlight the versatility of the pyranone core in generating a library of derivatives with tailored properties.

Metal Complexation Chemistry and Coordination Structures

Dehydroacetic acid and its derivatives are highly effective chelating agents, readily forming stable complexes with a variety of metal ions. tandfonline.comekb.eg The presence of oxygen donor atoms in the β-dicarbonyl moiety allows for strong coordination to metal centers. This chelating ability is fundamental to its use in coordination chemistry and the development of novel materials. researchgate.net

Ligand Design and Coordination Modes

Dehydroacetic acid itself can act as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the C4-hydroxyl group and the C3-acetyl group. thepab.orgresearchgate.net This coordination forms a stable six-membered chelate ring.

To create ligands with different coordination properties and to synthesize more complex structures, dehydroacetic acid is often chemically modified. A common strategy involves the condensation of its acetyl group with amines or hydrazides to form Schiff bases or hydrazones. ekb.egresearchgate.netresearchgate.net These derivatives can act as multidentate ligands, offering additional nitrogen and oxygen donor sites for metal coordination.

For example, Schiff bases derived from dehydroacetic acid and various amines can act as bidentate or tridentate ligands. researchgate.netresearchgate.net Hydrazone derivatives, such as those formed with 2-furoic acid hydrazide or acetohydrazide, also function as effective chelators, binding metal ions through the pyranone oxygen, the acetyl oxygen, and the azomethine nitrogen. ekb.egresearchgate.net This versatility in ligand design allows for the synthesis of metal complexes with diverse geometries and properties. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

A wide range of transition metal complexes involving this compound and its derivatives have been synthesized and studied. The synthesis typically involves reacting a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent like ethanol (B145695) or methanol, often under reflux. ekb.egthepab.orgresearchgate.net

The resulting solid complexes are characterized using a suite of analytical techniques:

Elemental Analysis (C, H, N) is used to confirm the stoichiometry of the complexes. ekb.egresearchgate.net

Infrared (IR) Spectroscopy helps to identify the coordination sites. A shift in the vibrational frequencies of the C=O (carbonyl) and C-O (hydroxyl) groups of the ligand upon complexation indicates their involvement in bonding with the metal ion. researchgate.netresearchgate.netajrconline.org The appearance of new bands can also indicate the presence of coordinated water molecules. ajrconline.org

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps in determining its geometry. researchgate.netajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the structure of the ligands and their complexes in solution. nih.govresearchgate.net

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complexes, which helps in deducing the geometry (e.g., octahedral, tetrahedral, or square planar) and the spin state of the central metal ion. ekb.egresearchgate.net

Molar Conductance Measurements indicate whether the complexes are electrolytic or non-electrolytic in nature. ekb.egajrconline.org

Thermal Gravimetric Analysis (TGA) is employed to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. ekb.egresearchgate.net

X-ray Crystallography provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. For example, the crystal structure of bis(this compound-4-olato)bis(dimethyl sulfoxide)nickel(II) revealed a distorted octahedral geometry, with the two dehydroacetic acid ligands coordinating in a bidentate fashion in the equatorial plane. researchgate.net

Research has described the synthesis of numerous transition metal complexes, including those with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). tandfonline.comresearchgate.net For instance, complexes of a Schiff base derived from dehydroacetic acid and o-chloroaniline have been synthesized. researchgate.net Characterization suggested an octahedral geometry for the Cu(II), Co(II), and Fe(III) complexes, while the Ni(II) complex was found to be square-planar and diamagnetic. researchgate.net Similarly, Mn(II), Co(II), and Cu(II) complexes of a hydrazone ligand derived from dehydroacetic acid have been prepared and shown to possess octahedral, tetrahedral, and square planar geometries, respectively. ekb.eg

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 6 Methyl 2 Oxo 2h Pyran Derivatives

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction provides definitive proof of the molecular structure and arrangement within the crystal lattice. For 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione, the crystal structure has been determined by X-ray diffractometry. chemicalbook.com The analysis reveals that the compound crystallizes in the monoclinic space group P2₁ with four molecules (Z = 4) in the unit cell. chemicalbook.com The lattice parameters define the unit cell dimensions and its geometry. chemicalbook.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.429 |

| b (Å) | 18.726 |

| c (Å) | 9.588 |

| β (°) | 102.63 |

| Volume (ų) | 776.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.439 |

| Final R | 0.0459 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For the enol tautomer, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, both ¹H and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net

The ¹H NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. researchgate.net A sharp singlet for the methyl group at the C6 position appears at 2.27 ppm. researchgate.net The acetyl group's methyl protons also present as a singlet at 2.68 ppm. researchgate.net The vinylic proton at the C5 position is observed as a singlet at 5.92 ppm. researchgate.net Notably, the enolic hydroxyl proton gives a signal far downfield at 16.71 ppm, which is characteristic of a strongly hydrogen-bonded proton, and this signal is exchangeable with D₂O. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. researchgate.net The data confirms the presence of eight distinct carbon environments, consistent with the proposed structure. researchgate.net The carbons of the two methyl groups resonate at 20.36 ppm (C6-CH₃) and 29.63 ppm (acetyl CH₃). researchgate.net The olefinic and aromatic region contains signals for C3, C5, and C6, while the carbonyl carbons of the pyranone ring and the acetyl group appear at lower fields. researchgate.net

| Nucleus | Chemical Shift (δ ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 2.27 | C6-CH₃ | Singlet |

| 2.68 | -COCH₃ | Singlet | |

| 5.92 | C5-H | Singlet | |

| 16.71 | -OH | Singlet (D₂O exchangeable) | |

| ¹³C NMR | 20.36 | C6-CH₃ | - |

| 29.63 | -COCH₃ (methyl) | - | |

| 99.59 | C3 | - | |

| 101.13 | C5 | - | |

| 160.77 | C6 | - | |

| 168.89 | C2 | - | |

| 180.84 | C4 | - | |

| 204.91 | -COCH₃ (carbonyl) | - |

Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of 3-acetyl-6-methyl-2-oxo-2H-pyran are characterized by bands corresponding to the vibrations of its pyrone ring, acetyl moiety, and methyl groups.

The IR spectrum, available through databases like ChemicalBook, shows several key absorption bands. nih.gov The presence of carbonyl groups (C=O) is typically indicated by strong absorptions in the region of 1650-1750 cm⁻¹. For a derivative, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the pyrone carbonyl stretch is observed at 1749 cm⁻¹. uni.lu The acetyl carbonyl stretching vibration is also prominent. Studies on the structurally similar 3-acetyl-6-methylcoumarin (B12110222) show that the pyrone ring's carbonyl stretching mode is stable, unlike the acetyl group's carbonyl stretch. researchgate.net Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. uni.lu C-H stretching from the methyl and vinyl groups typically appear around 2900-3100 cm⁻¹. uni.lu

Raman spectroscopy provides complementary information. A study on a homolog of dehydroacetic acid recorded Raman spectra in the 3500-50 cm⁻¹ region using an FTIR spectrometer. nih.gov In related coumarin (B35378) molecules, a strong Raman band below 150 cm⁻¹ has been attributed to lattice vibrations in the solid state. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

The electron ionization (EI) mass spectrum of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 168, which corresponds to its molecular weight (C₈H₈O₄). researchgate.net This peak is also the base peak (100% relative intensity), indicating the relative stability of the molecular ion under EI conditions. researchgate.net

The fragmentation pattern provides valuable structural information. Key fragments are observed at m/z 153, resulting from the loss of a methyl group (-CH₃). researchgate.net Another major fragment appears at m/z 125. researchgate.net The intense peak at m/z 43 is characteristic of an acetyl cation [CH₃CO]⁺. researchgate.net The presence of a fragment at m/z 85 is also significant. researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition.

| m/z | Relative Intensity (%) | Possible Fragment Ion/Loss |

|---|---|---|

| 168 | 100 | [M]⁺ |

| 153 | 63.5 | [M - CH₃]⁺ |

| 125 | 33.0 | [M - CH₃CO]⁺ or [M - C₃H₃O]⁺ |

| 111 | 15.0 | - |

| 85 | 80.0 | [C₅H₅O]⁺ |

| 84 | 17.4 | - |

| 69 | 29.6 | - |

| 43 | 93.0 | [CH₃CO]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one recorded in ethanol (B145695) exhibits three main absorption bands. researchgate.net

These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the pyrone ring and the acetyl group. The presence of multiple chromophores, including the C=C double bonds and C=O carbonyl groups, results in a complex spectrum. The high values of the molar extinction coefficient (log ε) for the bands at 307 nm and 227 nm suggest that these are likely due to allowed π → π* transitions. researchgate.net

| λmax (nm) | Molar Extinction Coefficient (log ε) |

|---|---|

| 307 | 4.02 |

| 227 | 4.08 |

| 207 | 3.91 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the entire crystal. This analysis provides a graphical representation of molecules as surfaces, colored according to various properties to highlight close intermolecular contacts.

While a specific Hirshfeld analysis for the parent this compound was not found, studies on its derivatives provide significant insight into the expected interactions. For a closely related derivative, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, Hirshfeld analysis revealed that H···H contacts are the most significant intermolecular interactions. cymitquimica.com

Analysis of other pyran-containing crystal structures confirms the importance of various weak interactions in stabilizing the crystal packing. nist.gov These include hydrogen bonds (such as C-H···O), van der Waals forces, and potentially π-π stacking interactions between the pyran rings of adjacent molecules. nist.gov A Hirshfeld surface analysis of the title compound would likely show prominent red spots on the dnorm surface near the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors. The 2D fingerprint plots would quantify the relative contributions of different contacts, with H···H, O···H, and C···H interactions expected to be the most prevalent. nist.gov

Theoretical and Computational Chemistry Investigations of 3 Acetyl 6 Methyl 2 Oxo 2h Pyran

Non-linear Optical (NLO) Properties Assessments

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in technologies like optical data processing, telecommunications, and optical switching. researchgate.net Organic materials, particularly those with delocalized π-electron systems, are of great interest because they can exhibit large optical nonlinearities compared to inorganic crystals. researchgate.net The NLO response in these molecules often arises from intramolecular charge transfer between electron donor and acceptor groups connected by a π-conjugated bridge. researchgate.net

While direct computational or experimental studies on the NLO properties of 3-Acetyl-6-methyl-2-oxo-2H-pyran (also known as dehydroacetic acid) are not extensively documented in publicly available literature, research on its derivatives provides significant insights into the potential of this pyran scaffold for NLO applications. Dehydroacetic acid serves as a versatile starting material for the synthesis of various heterocyclic compounds and NLO chromophores. researchgate.netdaneshyari.com

A notable derivative, 3-[(1E)-N-ethylethanimidoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (EMPO), has been synthesized from dehydroacetic acid, and its NLO properties have been experimentally investigated. researchgate.net Single crystals of EMPO were grown, and their structural and optical characteristics were determined. researchgate.net The study revealed that EMPO exhibits a second harmonic generation (SHG) efficiency that is 0.40 times that of urea, a standard reference material for NLO measurements. researchgate.net This finding is significant as it confirms that the pyran-2-one framework inherent in dehydroacetic acid can be functionalized to produce materials with substantial NLO activity.

The optical transparency of the EMPO crystal was measured to be in the range of 380–1100 nm, which is a crucial property for NLO materials to be used in applications involving lasers, such as the Nd:YAG laser which operates at 1064 nm. researchgate.net The presence of a wide transparency window ensures that the material can be used for frequency doubling of this laser light without significant absorption of the fundamental or the second harmonic signal. researchgate.net

Furthermore, chalcone (B49325) derivatives, which can be synthesized from dehydroacetic acid, represent another class of organic compounds known for their excellent NLO properties. iucr.org The structural framework of these molecules, often featuring α,β-unsaturated ketone moieties, facilitates the necessary electronic properties for NLO activity. iucr.org

The research on derivatives like EMPO underscores the potential of this compound as a foundational structure for the design and synthesis of new organic NLO materials. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools to predict and understand the NLO properties of such molecules, guiding the synthesis of novel materials with enhanced NLO responses.

Data Table: Properties of 3-[(1E)-N-ethylethanimidoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (EMPO)

| Property | Value | Source |

| Second Harmonic Generation (SHG) Efficiency | 0.40 times that of urea | researchgate.net |

| Optical Transparency Window | 380–1100 nm | researchgate.net |

| Lower Cutoff Wavelength | 350 nm | researchgate.net |

Mechanistic Insights into Biological Activities of 3 Acetyl 6 Methyl 2 Oxo 2h Pyran and Its Analogues in Vitro Focus

Mechanistic Basis of Antimicrobial Activities

3-Acetyl-6-methyl-2-oxo-2H-pyran, commonly known as Dehydroacetic acid (DHA), and its derivatives are recognized for their broad-spectrum antimicrobial properties. atamankimya.comnih.gov The primary mechanism of action involves the disruption of microbial cell membranes. atamankimya.com This activity is effective against a range of fungi and bacteria, preventing their growth and reproduction, which makes DHA a widely used preservative. atamankimya.comspecialchem.com

Antifungal Action and Cellular Targets

The antifungal efficacy of this compound and its salt, sodium dehydroacetate (SD), is primarily attributed to its ability to compromise cell membrane integrity and disrupt cellular energy metabolism. nih.govspkx.net.cn Studies on postharvest fungal pathogens like Geotrichum citri-aurantii and Penicillium digitatum have provided detailed insights into its mode of action.

Microscopic analyses have revealed that treatment with SD leads to significant morphological changes in fungal mycelia, including the loss of cytoplasm, plasmolysis, and the dissolution of intracellular components. nih.gov The primary cellular target appears to be the cell membrane. While the integrity of the cell wall remains largely unaffected, the permeability of the cell membrane is visibly altered. nih.govspkx.net.cn This damage to the membrane structure leads to a decrease in the total lipid content of the mycelia. spkx.net.cn

Furthermore, the compound disrupts crucial cellular functions. It has been shown to cause a rapid decrease in intracellular ATP content and interfere with energy metabolism by increasing the activity of Na+/K+-ATPase. nih.govspkx.net.cn This suggests that an influx of Na+ ions may disturb the energy supply within the fungal cell. nih.gov The treatment also reduces the mitochondrial membrane potential, further indicating that mitochondria are a key target, leading to disturbed cellular energy metabolism. spkx.net.cn Ultimately, these actions culminate in the inhibition of fungal growth. nih.govspkx.net.cn

Antibacterial Activity and Mode of Action

The antibacterial action of this compound is also centered on the disruption of the microbial cell membrane. atamankimya.com By binding to the phospholipid head groups, it compromises the membrane's structural integrity, which can lead to cell death. atamankimya.com This compound and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

To enhance its antibacterial efficacy, various enamine-based derivatives of dehydroacetic acid have been synthesized and evaluated. nih.gov These studies provide insight into a potential mode of action common among different bacteria, targeting pathways essential for their survival and growth. nih.gov For instance, certain enamine analogues showed significantly improved minimum inhibitory concentrations (MIC) and minimum biocidal concentrations (MBC) against Escherichia coli and Staphylococcus aureus when compared to the parent compound. nih.gov The cross-species effect of these derivatives suggests a conserved bacterial target. nih.gov Further investigation into their mechanism has proposed that they may act as antagonists of bacterial communication, presenting a potential avenue for developing new antimicrobial agents. nih.gov

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is closely linked to their chemical structure, and modifications to the core molecule can significantly influence their efficacy, including their ability to inhibit enzymes. Dehydroacetic acid itself is used as an antienzyme in some toothpaste formulations. wikipedia.org

Structure-activity relationship (SAR) studies on enamine derivatives of dehydroacetic acid have provided valuable data on the structural requirements for antibacterial activity. nih.gov The evaluation of these analogues against E. coli and S. aureus revealed that the nature of the substituent on the enamine nitrogen plays a crucial role.

For example, the N-methyl derivative (4b) demonstrated the best broad-spectrum activity, with a five-fold greater MIC and an eleven-fold greater MBC against E. coli compared to the parent dehydroacetic acid. nih.gov In contrast, the N-phenyl derivative (4d) was identified as the most potent inhibitor of S. aureus growth. nih.gov Conversely, introducing a bulky substituent like 4-tert-butylphenyl (4l) resulted in inactivity against both bacterial strains, likely due to steric hindrance. nih.gov These findings highlight that small, appropriately chosen substituents can enhance antibacterial potency, while larger groups can be detrimental.

| Compound | Substituent (R) | Activity vs. E. coli | Activity vs. S. aureus |

| Dehydroacetic acid (1) | - | Baseline | Baseline |

| Derivative 4b | Methyl | 5x greater MIC, 11x greater MBC than (1) | Improved activity |

| Derivative 4d | Phenyl | Less active than 4b | Most potent inhibitor |

| Derivative 4l | 4-tert-butylphenyl | Inactive | Inactive |

This table illustrates the structure-activity relationships of select enamine derivatives of dehydroacetic acid based on research findings. nih.gov

Cytotoxic and Antitumor Properties in Cell Line Models

Derivatives of this compound and related pyran-containing heterocyclic systems have been the focus of extensive research for their potential as anticancer agents. tandfonline.com In vitro studies have demonstrated that these compounds can exhibit significant cytotoxic effects against a variety of human cancer cell lines. nih.govjst.go.jpmdpi.comresearchgate.net

A study involving coumarin (B35378) analogues bearing 4H-pyran rings, synthesized from 3-acetylcoumarin, showed potent inhibition against six human cancer cell lines. nih.govjst.go.jp Several of these compounds displayed IC50 values below 870 nM. Notably, one dihydropyridine derivative (3d) exhibited a cytotoxic effect against a breast cancer cell line (MCF) with an IC50 value of 18 nM, which is equivalent to the standard drug CHS 828. nih.govjst.go.jp Importantly, these compounds affected normal fibroblast cells to a much lesser extent, suggesting a degree of selectivity for cancer cells. nih.govjst.go.jp

Similarly, another study on newly synthesized heterocycles derived from 3-acetyl-6-bromo-2H-chromen-2-one reported promising antitumor activity against a liver carcinoma cell line (HEPG2-1). mdpi.comresearchgate.net The most active compounds, a pyrazolo[1,5-a]pyrimidine (7c), a thiazole (B1198619) (23g), and a 1,3,4-thiadiazole (18a), showed IC50 values of 2.70 µM, 3.50 µM, and 4.90 µM, respectively. researchgate.net

The design of hybrid molecules that combine the pyran scaffold with other bioactive moieties like pyridine (B92270) has also yielded compounds with significant cytotoxic potential. nih.govekb.eg These findings underscore the utility of the pyran-2-one core as a scaffold for the development of novel antiproliferative agents.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dihydropyridine derivative (3d) | Breast (MCF) | 18 nM | nih.govjst.go.jp |

| Pyrazolo[1,5-a]pyrimidine (7c) | Liver (HEPG2-1) | 2.70 µM | researchgate.net |

| Thiazole derivative (23g) | Liver (HEPG2-1) | 3.50 µM | researchgate.net |

| 1,3,4-Thiadiazole derivative (18a) | Liver (HEPG2-1) | 4.90 µM | researchgate.net |

| Formimidate derivative (5) | Breast (MCF-7) | 1.4 µM | ekb.eg |

| Formimidate derivative (5) | Liver (HepG-2) | 3.4 µM | ekb.eg |

| Formimidate derivative (5) | Colon (HCT-116) | 5.2 µM | ekb.eg |

This table summarizes the in vitro cytotoxic activity of selected pyran derivatives against various human cancer cell lines.

Exploration of Other Reported Biological Activities (e.g., Herbicidal, Insecticidal, Antioxidant at Molecular Level)

Beyond its antimicrobial and cytotoxic properties, this compound and its analogues have been explored for other biological activities, most notably as herbicidal agents. nih.gov

A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were rationally designed and synthesized by combining the natural enamino diketone skeleton of dehydroacetic acid with another herbicide lead compound. researchgate.netmdpi.com Greenhouse bioassays revealed that many of these compounds possessed significant pre-emergent herbicidal activity against a broad spectrum of weeds, including Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), and Echinochloa crus-galli (barnyard grass). mdpi.com

A preliminary investigation into the molecular mode of action of one of the most potent analogues, APD-II-15, was conducted using RNA sequencing. mdpi.com The results suggested that the compound's herbicidal effect and the resulting growth inhibition in weeds might stem from the disruption of fundamental cellular processes, specifically carbon metabolism and the formation of the cytoskeleton. mdpi.com This indicates that the pyran-2,4-dione scaffold could serve as a valuable lead structure for the development of new herbicides with novel mechanisms of action. mdpi.com

Receptor Binding and Ligand-Target Interactions

To understand the molecular basis of the diverse biological activities of this compound derivatives, computational molecular docking studies have been employed. These in silico methods help to predict the binding affinity and interaction patterns of these ligands with various biological targets, such as enzymes and receptors, providing insights into their potential mechanisms of action at a molecular level.

For instance, molecular docking investigations were performed on dehydroacetic acid-clubbed pyridine conjugates to evaluate their anti-cancer efficacy. tandfonline.com These studies help to visualize how the synthesized molecules fit into the active sites of target proteins, which is crucial for rational drug design.

In another theoretical study, a Schiff base ligand derived from dehydroacetic acid was evaluated for its interaction with receptors associated with cancer, neurological disorders, and microbial infections. researchgate.net The docking results indicated good biological activity against targets for leukemia, breast cancer, and Alzheimer's disease. researchgate.net The favorable interactions were characterized by low binding energy values and the formation of multiple hydrogen bonds between the ligand and the amino acid residues in the receptor's active site, suggesting a stable ligand-target complex. researchgate.net These computational findings provide a theoretical foundation for the observed biological activities and guide the further optimization of these compounds to enhance their binding affinity and selectivity.

Applications in Advanced Materials and Chemical Technologies

Role as a Crucial Intermediate in Fine Chemical Synthesis

3-Acetyl-6-methyl-2-oxo-2H-pyran is widely recognized as a versatile starting material for the synthesis of a diverse range of heterocyclic systems. researchgate.netresearchgate.net Its functional groups, including ketone and acetyl moieties, allow it to undergo various reactions like condensation and oxidation, making it a valuable intermediate in organic synthesis. cymitquimica.com The compound's ability to act as a precursor is particularly evident in multicomponent reactions, which are prized for their efficiency and ability to generate molecular diversity from simple building blocks. researchgate.net

Researchers have extensively used this pyrone derivative to construct biologically important molecules such as coumarins and various other heterocyclic compounds. For instance, it serves as a key intermediate in the synthesis of pyrazoles, dihydropyridazine (B8628806) derivatives, and complex pyrimidine-2,4,6-triones. researchgate.net One-pot, three-component reactions involving aryl aldehydes, acetonitrile, and this compound (in its 4-hydroxy tautomeric form) have been developed to produce complex acetylamino derivatives in excellent yields. researchgate.net Its role as a precursor also extends to the synthesis of dimethyl-4-pyridones through reactions with aqueous primary amine solutions. wikipedia.org

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Resulting Heterocycle Class | Reactant(s) / Conditions | Research Focus |

| Coumarins | Vilsmeier–Haack reaction (e.g., with DMF) | Synthesis of biologically active compounds. researchgate.net |

| Pyrazoles | Hydrazine (B178648) derivatives | Creation of novel heterocyclic scaffolds. researchgate.net |

| Pyrazolo[3,4-d]pyridazines | Hydrazine hydrate (B1144303) | Development of compounds with potential pharmacological activity. mdpi.com |

| 3-[(acetylamino)(aryl)methyl] derivatives | Aryl aldehydes, acetonitrile, chlorosulfonic acid | Efficient synthesis via one-pot, three-component reactions. researchgate.net |

| 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) derivatives | Phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid | Knoevenagel–Michael tandem protocol for complex structures. |

| Dimethyl-4-pyridones | Primary amines in aqueous solution | Synthesis of pyridone derivatives. wikipedia.org |

Integration in Polymer Science and Resin Stabilization

In the field of polymer chemistry, this compound has found a specific and important application as a plasticizer for synthetic resins. wikipedia.orgnih.govebi.ac.uk Plasticizers are additives that increase the plasticity or fluidity of a material, making the polymer more flexible and easier to process. ebi.ac.uk The integration of this compound into a polymer matrix can modify its physical properties, such as reducing brittleness and lowering the glass transition temperature. Its utility as a plasticizer underscores its role in the formulation of advanced polymer materials where specific performance characteristics are required. wikipedia.orgnih.gov Furthermore, a patent for preparing the compound mentions the use of a polymerization inhibitor during synthesis, which indirectly highlights its relevance in the context of controlling polymerization processes. google.com

Utilization in Agrochemical Development (e.g., as building blocks for agrochemicals)

The inherent biological activity of this compound has made it a valuable scaffold in the development of agrochemicals. It is known to function as a fungicide and bactericide, used to prevent the growth of mold and bacteria, particularly in the preservation of processed fruits and vegetables. nih.govebi.ac.ukmedchemexpress.com Its sodium salt, sodium dehydroacetate, is often preferred due to its higher water solubility. atamankimya.com

Beyond its direct use, the compound serves as a critical building block for creating new, more complex agrochemicals. A significant area of research involves using the pyran-2,4-dione skeleton to design novel herbicides. bohrium.comresearchgate.net In one study, molecular hybridization between the natural enamino diketone skeleton of the compound and a known herbicide lead was used to rationally design and synthesize a series of new derivatives. bohrium.comresearchgate.net Several of these synthesized compounds demonstrated good pre-emergence herbicidal activity against various weed species, with some showing efficacy comparable to the commercial herbicide atrazine. bohrium.com This research illustrates how the this compound structure is a foundational element for discovering next-generation crop protection agents. bohrium.comresearchgate.net The importance of pyrone derivatives as potential fungicides is further supported by the existence of natural fungicides with analogous structures. researchgate.net

Potential in Catalysis and Coordination Chemistry

The molecular structure of this compound, particularly its deprotonated 4-hydroxy tautomer, makes it an excellent ligand in coordination chemistry. It can act as a bidentate chelating agent, coordinating with metal ions through its oxygen atoms to form stable metal complexes.

Detailed structural studies have been conducted on its complexes with various transition metals, including Nickel(II), Copper(II), Cobalt(II), Manganese(II), and Iron(III). In a synthesized Nickel(II) complex, the dehydroacetic acid ligands were found to be bidentate, occupying the equatorial plane of a distorted octahedral geometry. researchgate.net Similar octahedral geometries have been proposed for complexes with other transition metals, often involving Schiff bases derived from the parent compound. The resulting complexes can exhibit unique properties; for example, complexes of the compound with copper and other transition metal cations have been shown to be fungistatic, a property that enhances their potential application in areas like agrochemistry. researchgate.net

Table 2: Metal Complexes of this compound Derivatives

| Metal Ion | Ligand System | Proposed Geometry | Notable Finding |

| Nickel(II) | Bis(this compound-4-olato)bis(dimethyl sulfoxide) | Distorted Octahedral | Ni(II) atom on a crystallographic centre of symmetry. researchgate.net |

| Copper(II) | Schiff base derived from the compound and o-chloroaniline | Octahedral | Part of a study on various transition metal complexes. |

| Cobalt(II) | Schiff base derived from the compound and o-chloroaniline | Octahedral | Ligand field parameters evaluated. |

| Manganese(II) | Schiff base derived from the compound and o-chloroaniline | Dimeric with Octahedral Geometry | Magnetic moment and spectral data suggest a dimeric nature. |

| Iron(III) | Schiff base derived from the compound and o-chloroaniline | Octahedral | Characterized by elemental analysis and spectroscopy. |

Development in Specialty Chemicals and Advanced Materials

The applications of this compound extend into the realm of specialty chemicals and the foundational elements of advanced materials. It is widely used as a preservative in cosmetics and personal care products, where it prevents the growth of bacteria, yeast, and mold in formulations like lotions, creams, and shampoos. nih.govatamankimya.comspecialchem.com Its effectiveness across a broad spectrum and its stability make it a versatile choice for ensuring product safety and integrity. atamankimya.cominci.guide In some cases, it also acts as a preservative booster, enhancing the efficacy of other antimicrobial agents. inci.guide

The development of advanced materials is often predicated on the synthesis of novel molecules with highly specific functions. In this context, this compound serves as a cornerstone. Its utility as a building block for new herbicidal compounds is a prime example of its role in creating advanced agrochemical materials. bohrium.comresearchgate.net By enabling the synthesis of a vast array of complex heterocyclic systems and functional polymers, the compound contributes to the innovation pipeline for materials designed for specific, high-value applications in medicine, electronics, and chemical technologies. wikipedia.orgresearchgate.net

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

3-Acetyl-6-methyl-2-oxo-2H-pyran, commonly known as dehydroacetic acid (DHA), is a versatile organic compound classified as a pyrone derivative. wikipedia.org It exists as an odorless, colorless to white crystalline powder with limited solubility in water but moderate solubility in many organic solvents. wikipedia.org The compound and its sodium salt, sodium dehydroacetate, have found applications as fungicides, bactericides, and food preservatives. wikipedia.org

A significant body of research exists on the synthesis and chemical reactivity of DHA. It serves as a crucial precursor for a wide array of heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the DHA molecule is characterized by electrophilic sites at the acetyl group and carbon atoms at positions 2, 4, and 6, with a nucleophilic center at the 5-position. researchgate.net This reactivity allows for various chemical transformations, including rearrangement reactions that involve the opening of the pyran ring by different nucleophilic reagents, leading to the formation of diverse heterocyclic systems. researchgate.net

Despite the extensive knowledge on its synthesis and reactivity, there are still research gaps to be addressed. A comprehensive understanding of the mechanisms of action for its biocidal properties is an area that warrants further investigation. wikipedia.org While its role as a precursor is well-established, the full scope of its potential in multicomponent reactions and the synthesis of complex natural product analogues remains an active area of exploration. researchgate.netmdpi.com Furthermore, a systematic exploration of the structure-activity relationships of its numerous derivatives could unveil new applications.

Future Perspectives in Synthetic Organic Chemistry and Chemical Diversification

The future of this compound in synthetic organic chemistry is promising, primarily due to its role as a versatile building block. researchgate.netsemanticscholar.org Its unique chemical structure, featuring multiple reactive sites, allows for the generation of a vast library of derivatives. researchgate.netresearchgate.net Future research will likely focus on developing novel and more efficient synthetic methodologies, including green and sustainable approaches, to access these derivatives. mdpi.com The use of reusable catalysts and environmentally benign reaction conditions is a growing trend in the synthesis of pyran derivatives. mdpi.com

The diversification of the DHA scaffold is a key area for future exploration. By strategically modifying the core structure, chemists can fine-tune the steric and electronic properties of the resulting molecules, leading to compounds with novel functionalities. The development of multicomponent reactions involving DHA will continue to be a powerful tool for rapidly assembling complex molecular architectures from simple starting materials. mdpi.comorientjchem.org The synthesis of fused pyran-2-ones and other complex heterocyclic systems from DHA will remain an active field of research, with the potential to yield compounds with interesting biological and material properties. semanticscholar.orgumich.edu

Promising Avenues in Materials Science and Biomedical Applications

The application of this compound and its derivatives extends beyond traditional organic chemistry into materials science and biomedicine. In materials science, DHA has been investigated as a plasticizer in synthetic resins. wikipedia.orgresearchgate.net There is potential for developing novel polymers and materials with tailored properties by incorporating the DHA moiety. For instance, its derivatives could be used to create biodegradable polymers or materials with specific optical or electronic properties. google.comnih.gov The ability of DHA to form complexes with metal ions also opens up possibilities for the design of new catalysts and functional materials. researchgate.netresearchgate.net

In the biomedical field, pyran derivatives have shown a wide spectrum of biological activities, including anticancer properties. benthamscience.comresearchgate.net The pyran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive natural products and synthetic compounds. benthamscience.com Derivatives of DHA are being explored for their potential as anticancer, antibacterial, and antioxidant agents. nih.govnih.gov Future research will likely focus on the design and synthesis of new DHA derivatives with enhanced therapeutic efficacy and selectivity. The investigation of their mechanisms of action at the molecular level will be crucial for the development of new drug candidates. nih.gov

The Role of Computational Design in Accelerating Discovery of Novel Derivatives

Computational design and molecular modeling are poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with desired properties. These computational tools can be used to predict the chemical reactivity, physical properties, and biological activity of virtual libraries of DHA derivatives, thus prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking simulations, for example, can be used to predict the binding affinity of DHA derivatives to specific biological targets, such as enzymes or receptors, aiding in the design of potent and selective inhibitors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for the observed biological activity, providing valuable insights for the design of more active compounds. In materials science, computational methods can be employed to predict the properties of new polymers and materials derived from DHA, guiding the experimental efforts towards the most promising candidates. By integrating computational design with experimental synthesis and testing, researchers can significantly streamline the discovery and development process for new applications of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-6-methyl-2-oxo-2H-pyran, and how are reaction conditions optimized?

Answer: The compound is commonly synthesized via condensation of ethyl acetoacetate with methyl vinyl ketone in the presence of a base (e.g., NaOH or KOH), followed by cyclization and oxidation . Optimization involves:

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- NMR : H and C NMR identify substituents (e.g., acetyl at C3: δ 2.2–2.5 ppm; methyl at C6: δ 2.0–2.3 ppm) .

- X-ray crystallography : SHELX software refines hydrogen bonding patterns and confirms planar pyran ring geometry (bond angles: 119–121°) .

- IR : Lactone carbonyl (C=O) at 1720–1750 cm and hydroxyl (O-H) at 3200–3400 cm .

Q. What biological activity screening protocols are applied to this compound?

Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth dilution .

- Anticancer studies : MTT assays on cancer cell lines (e.g., HeLa) with IC values calculated .

- Mechanistic insights : Fluorescence quenching to study DNA-binding interactions .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Answer:

Q. How are data contradictions resolved in crystallographic studies of this compound?

Answer:

- Twinning analysis : SHELXL refines twinned data (e.g., BASF parameter >0.3 indicates twinning) .

- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) resolve ambiguities in electron density maps .

- Hydrogen bonding validation : Graph-set analysis (e.g., motifs) confirms intermolecular interactions .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

Answer:

- Kinetic isotope effects : indicates proton transfer is rate-limiting in acetyl group substitutions .

- DFT calculations : Predict regioselectivity (C4 vs. C6) based on frontier molecular orbital (FMO) energy gaps .

- Trapping intermediates : ESI-MS identifies acyloxycarbenium ions in acid-catalyzed reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.